![molecular formula C10H9BrClF3N2O B1379957 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-46-3](/img/structure/B1379957.png)
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Overview
Description
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The final step involves the formation of the morpholine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Potential Biological Activities:
Preliminary studies suggest that 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine may exhibit various biological activities, including:
- Antimicrobial Properties: The compound may interact with microbial targets, potentially leading to the development of new antibiotics.
- Anticancer Activity: Research indicates possible effects on cancer cell lines, suggesting it could be explored for anticancer drug development.
- Neurological Effects: Given its structural similarity to known neuroactive compounds, it may have implications in treating neurological disorders.
Case Study: Anticancer Research
In one study, derivatives of this compound were tested against various cancer cell lines. Results indicated that modifications to the trifluoromethyl group significantly influenced cytotoxicity, highlighting the importance of structural variations in enhancing therapeutic efficacy.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry: Its incorporation into polymer matrices could enhance thermal stability and chemical resistance.
- Coatings and Adhesives: The compound's reactivity can be exploited in developing advanced coatings with improved durability and protective properties.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity .
Synthetic Route Example:
- Bromination of pyridine.
- Chlorination at the desired position.
- Formation of the morpholine ring through nucleophilic substitution.
Comparison with Related Compounds
A comparative analysis with structurally similar compounds reveals unique features that may influence its applications:
Compound Name | Similarity (%) | Unique Features |
---|---|---|
4-(5-Bromo-2-pyridyl)morpholine | 90 | Lacks trifluoromethyl group |
4-(6-Bromoquinolin-2-yl)morpholine | 87 | Contains a quinoline instead of pyridine |
5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine | 86 | Different side chain structure |
4-(3-Bromopyridin-2-yl)morpholine | 85 | Different bromine substitution position |
The trifluoromethyl group is particularly noteworthy as it significantly affects chemical reactivity and biological activity, making this compound distinct from its analogs .
Mechanism of Action
The mechanism of action of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives and morpholine-containing molecules. Examples are:
- 4-[5-Bromo-6-chloro-2-pyridyl]morpholine
- 4-[5-Bromo-4-(trifluoromethyl)pyridin-2-yl]morpholine
Uniqueness
The uniqueness of 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications.
Biological Activity
4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine, identified by CAS Number 1053659-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyridine ring substituted with halogens and a morpholine moiety, suggest possible applications in pharmacology, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C10H9BrClF3N2O |
Molecular Weight | 303.54 g/mol |
IUPAC Name | This compound |
CAS Number | 1053659-46-3 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.
Antiparasitic Activity
Research indicates that compounds with similar structural motifs have shown promising antiparasitic activity. For instance, derivatives containing trifluoromethyl groups have demonstrated enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro studies report effective concentrations (EC50) in the low micromolar range for related compounds, suggesting that modifications to the pyridine structure can significantly influence biological activity .
Antibacterial Activity
The incorporation of nitrogen heterocycles like morpholine is known to enhance antibacterial properties. Compounds similar to this compound have been evaluated for their activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) that indicate potent antibacterial effects. For example, related pyrrole derivatives have exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific substitutions on the pyridine ring. The presence of halogens such as bromine and chlorine, along with trifluoromethyl groups, has been correlated with increased potency against various biological targets. Notably, modifications that enhance lipophilicity and solubility tend to improve metabolic stability and overall efficacy .
Case Studies
- Antimalarial Studies : A study focusing on pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant inhibition of PfATP4-associated Na+-ATPase activity, leading to effective antimalarial properties in murine models .
- Antibacterial Efficacy : Another investigation highlighted the antibacterial potential of morpholine derivatives, revealing that modifications to the nitrogen-containing ring could yield compounds with enhanced selectivity and reduced cytotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for synthesizing 4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves halogenation, nucleophilic substitution, and cross-coupling reactions. Key steps include:
- Halogenation: Introducing bromo and chloro groups at positions 5 and 6 of the pyridine ring. highlights bromination strategies for pyridine derivatives (e.g., 5-Bromo-6-fluoropyridin-2-amine) using halogenating agents like PBr₃ or NBS .
- Morpholine Ring Formation: Nucleophilic substitution at position 2 of the pyridine core using morpholine. SynChem, Inc. ( ) demonstrates similar protocols for attaching morpholine to pyrimidine systems under reflux with polar aprotic solvents (e.g., DMF or THF) .
- Trifluoromethylation: Introducing the CF₃ group via Ullmann coupling or direct fluorination. notes the use of trifluoromethylating agents (e.g., CF₃Cu) in amidine-catalyzed reactions, achieving yields of 87–98% .
Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- X-ray Crystallography: The gold standard for structural confirmation. and highlight its use for resolving brominated pyridine derivatives, with R factors <0.05 ensuring high precision .
- NMR Spectroscopy: ¹H/¹³C NMR and ¹⁹F NMR (for CF₃ group) are critical. reports chemical shifts for brominated pyridines (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight. details fragmentation patterns for trifluoromethyl pyrimidines, aiding in distinguishing isotopic clusters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different catalysts for cross-coupling reactions involving this compound?
Answer: Yield discrepancies often arise from catalyst selectivity and solvent effects. Methodological approaches include:
- Catalyst Screening: Test palladium (PdCl₂, Pd(OAc)₂) and copper catalysts. shows Pd-based catalysts achieve higher yields (87–98%) in amidine-catalyzed reactions .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates. notes THF as suboptimal due to poor CF₃ group stabilization .
- Reaction Monitoring: Use LC-MS or TLC to track intermediates. emphasizes real-time analysis to abort low-yield reactions early .
Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?
Answer:
- Co-solvent Systems: Use DMSO-water gradients (e.g., 10% DMSO) to enhance solubility without precipitation. discusses solvent-surface interactions affecting compound stability .
- pH Adjustment: The morpholine ring (pKa ~7.4) can be protonated in acidic buffers (pH 4–6) to improve water solubility. ’s morpholine derivatives show enhanced solubility at pH 5 .
- Lipid-Based Formulations: Nanoemulsions or liposomal encapsulation (e.g., using phosphatidylcholine) mitigate hydrophobicity from CF₃ groups. ’s GSRS database provides solubility parameters for similar fluorinated compounds .
Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in further functionalization?
Answer: The CF₃ group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to meta positions. Key findings:
- Nitration/Sulfonation: Electrophiles preferentially react at position 3 of the pyridine ring (meta to CF₃). ’s nitroaniline derivatives demonstrate this trend .
- Nucleophilic Substitution: Chloro and bromo groups at positions 5 and 6 are activated for SNAr reactions. ’s amidine catalysts facilitate displacement with amines or thiols .
Table 2: Reactivity Trends
Reaction Type | Preferred Position | Rationale | Reference |
---|---|---|---|
Electrophilic Aromatic Substitution | Position 3 | CF₃ directs meta substitution | |
Nucleophilic Substitution | Positions 5/6 | Halogens activated by CF₃ |
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–9) at 40°C for 4 weeks. ’s safety guidelines recommend HPLC monitoring for degradation products .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures. lists melting points (80–210°C) for brominated analogs, aiding in setting TGA parameters .
- Light Exposure Studies: Use UV-Vis spectroscopy to detect photodegradation. ’s surface chemistry research highlights UV-induced bond cleavage in halogenated aromatics .
Q. How can structural modifications to the morpholine ring alter the compound’s pharmacokinetic properties?
Answer:
- Ring Expansion: Replace morpholine with thiomorpholine (S instead of O) to enhance lipophilicity. ’s morpholine analogs show altered LogP values with sulfur substitution .
- N-Substitution: Adding methyl groups to the morpholine nitrogen (e.g., N-methylmorpholine) reduces basicity, impacting membrane permeability. ’s piperidine/morpholine hybrids demonstrate this effect .
Properties
IUPAC Name |
4-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3N2O/c11-8-6(10(13,14)15)5-7(16-9(8)12)17-1-3-18-4-2-17/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJZONUGNAOTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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